molecular formula C34H23K2N9O13S3 B14414617 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt CAS No. 84878-17-1

2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt

Cat. No.: B14414617
CAS No.: 84878-17-1
M. Wt: 940.0 g/mol
InChI Key: JZZGLPWSAHWUNU-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, leather, and other materials. The presence of multiple azo groups and sulfonic acid functionalities makes it highly soluble in water and capable of forming strong bonds with fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with phenolic compounds. The reaction conditions typically require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of quinones.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The sulfonic acid groups can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like sulfuric acid and chlorosulfonic acid facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt has numerous applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and binding properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The azo groups facilitate the formation of stable complexes with metals and other compounds, while the sulfonic acid groups enhance solubility and binding affinity. The molecular targets include proteins, nucleic acids, and other macromolecules, where it can act as a staining agent or a reactive intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)-, potassium salt

Uniqueness

The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt lies in its multiple azo groups and sulfonic acid functionalities, which provide enhanced solubility, binding properties, and vibrant color characteristics. These features make it particularly valuable in applications requiring strong and stable coloration.

Properties

CAS No.

84878-17-1

Molecular Formula

C34H23K2N9O13S3

Molecular Weight

940.0 g/mol

IUPAC Name

dipotassium;5-amino-3-[[4-[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H25N9O13S3.2K/c35-31-30-18(15-28(58(51,52)53)32(31)40-37-20-5-9-23(10-6-20)43(47)48)16-29(59(54,55)56)33(34(30)46)41-38-21-7-12-25(13-8-21)57(49,50)42-22-3-1-19(2-4-22)36-39-26-14-11-24(44)17-27(26)45;;/h1-17,42,44-46H,35H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2

InChI Key

JZZGLPWSAHWUNU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)O)O.[K+].[K+]

Origin of Product

United States

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